

## A Comparative Analysis of Plazomicin Breakpoints by CLSI and EUCAST

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Plazomicin Sulfate |           |
| Cat. No.:            | B1430804           | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical breakpoints for the aminoglycoside antibiotic Plazomicin as established by two leading international standards organizations: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the nuances of these breakpoints is critical for the accurate interpretation of antimicrobial susceptibility testing (AST) data, which in turn informs clinical decision-making, surveillance of resistance trends, and the development of new therapeutic agents.

## **Plazomicin Breakpoint Comparison**

The interpretive criteria for Plazomicin, which categorize a bacterial isolate as Susceptible (S), Intermediate (I) or Susceptible-Increased Exposure (I), or Resistant (R) based on its Minimum Inhibitory Concentration (MIC), differ between CLSI and EUCAST. These differences can have significant implications for the reported susceptibility rates of clinically important pathogens.

| Organism Group   | CLSI (M100-ED33, 2023)<br>Breakpoints (mg/L) | EUCAST (v 13.0, 2023)<br>Breakpoints (mg/L) |
|------------------|----------------------------------------------|---------------------------------------------|
| Enterobacterales | $S \le 2, I = 4, R \ge 8$                    | S ≤ 2, R > 2                                |

Note: The FDA has recognized the CLSI M100 standard for Plazomicin[1]. It is important to note that EUCAST does not have an "Intermediate" category equivalent to CLSI's, instead



using a "Susceptible, Increased Exposure" (I) category which implies that there is a high likelihood of therapeutic success because exposure to the agent is increased by adjusting the dosing regimen or by its concentration at the site of infection. For Plazomicin and Enterobacterales, EUCAST only defines susceptible and resistant breakpoints.

# Impact on Susceptibility Rates: A Data-Driven Comparison

The variance in breakpoints directly impacts the reported susceptibility of bacterial isolates. Several studies have highlighted these discrepancies. For instance, a study analyzing Enterobacterales isolates from U.S. hospitals found that applying different breakpoint criteria resulted in varied susceptibility rates for other aminoglycosides, and similar effects can be inferred for Plazomicin given the different categorical cutoffs[2][3].

| Bacterial Isolate<br>Group                 | Susceptibility Rate<br>(%) based on CLSI<br>Breakpoints | Susceptibility Rate<br>(%) based on<br>EUCAST<br>Breakpoints                                                                               | Data Source |
|--------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Enterobacterales                           | 97.0% (at ≤2 mg/L)                                      | Not directly compared in this study, but different breakpoints for other aminoglycosides showed lower susceptibility with EUCAST criteria. | [2]         |
| Gentamicin-resistant<br>Enterobacteriaceae | 96.5%                                                   | 95.5%                                                                                                                                      | [3][4]      |
| Tobramycin-resistant<br>Enterobacteriaceae | 96.9%                                                   | 96.5%                                                                                                                                      | [3][4]      |
| Amikacin-resistant<br>Enterobacteriaceae   | 64.3%                                                   | 90.0%                                                                                                                                      | [3][4]      |



These data underscore the importance of specifying the utilized guideline when reporting susceptibility results, as interpretations can vary significantly.

# **Experimental Protocols for Plazomicin Susceptibility Testing**

The determination of Plazomicin's MIC is primarily performed using the reference broth microdilution method, as detailed by both CLSI and EUCAST.

### **Broth Microdilution Method**

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The methodologies outlined by CLSI in document M07 and by EUCAST, which aligns with the ISO 20776-1 standard, are largely harmonized.

#### Key Methodological Steps:

- Preparation of Antimicrobial Solutions: Plazomicin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
- Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Inoculation of Microdilution Trays: Standard 96-well microdilution trays containing the serially diluted Plazomicin are inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
- Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms like Enterobacterales.
- MIC Determination: Following incubation, the trays are examined for visible bacterial growth.
  The MIC is recorded as the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.



## **Visualizing the Comparative Analysis Workflow**

The following diagram illustrates the logical workflow for conducting a comparative analysis of antimicrobial breakpoints between CLSI and EUCAST.





Click to download full resolution via product page

Caption: Workflow for comparing CLSI and EUCAST antimicrobial breakpoints.



In conclusion, while both CLSI and EUCAST provide indispensable guidance for antimicrobial susceptibility testing, the differences in their Plazomicin breakpoints for Enterobacterales can lead to divergent interpretations of susceptibility. For researchers, drug developers, and clinical microbiologists, a thorough understanding of these differing standards is paramount for the global harmonization of surveillance data and the effective clinical application of Plazomicin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 3. Activity of Plazomicin Tested against Enterobacterales Isolates Collected from U.S.
  Hospitals in 2016–2017: Effect of Different Breakpoint Criteria on Susceptibility Rates among
  Aminoglycosides PMC [pmc.ncbi.nlm.nih.gov]
- 4. zemdri.com [zemdri.com]
- To cite this document: BenchChem. [A Comparative Analysis of Plazomicin Breakpoints by CLSI and EUCAST]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430804#comparative-analysis-of-plazomicin-breakpoints-by-clsi-and-eucast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com